molecular formula C16H28N2O B1437492 N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine CAS No. 1040686-01-8

N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine

Cat. No. B1437492
M. Wt: 264.41 g/mol
InChI Key: YGMRKQNRNRRYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine” is a chemical compound with the molecular formula C16H28N2O and a molecular weight of 264.41 . It is used for research purposes .

Scientific Research Applications

Catalysis and Polymerization

A series of Zn(II) and Cu(II) complexes based on derivatives of N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine were synthesized and characterized. These complexes, particularly the Cu(II) initiators, exhibited superior catalytic activities in the stereoselective ring-opening polymerization of rac-lactide, leading to polylactide with high heterotacticity. This indicates their potential application in producing biodegradable polymers with specific stereochemical configurations, highlighting their significance in sustainable materials research (Kang et al., 2019).

Optical Resolution and Chirality

The optical resolution and circular dichroism spectra of mixed-diamine palladium(II) complexes with configurational chirality were studied, showcasing the additivity between configurational circular dichroism and vicinal circular dichroism. This work illuminates the complex interplay between chiral configurations and asymmetric carbon atoms in mixed-diamine complexes, contributing to our understanding of chirality in chemical compounds (Nakayama et al., 1981).

Synthesis of Chiral Compounds

The synthesis of chiral C(2)-symmetric bisferrocenyldiamines demonstrates the intricate methodologies involved in creating compounds with specific chirality. These compounds are of interest for their catalytic activity toward asymmetric cyclopropanation of olefins, indicating their potential in asymmetric synthesis and the development of new catalytic processes (Song et al., 1999).

Cardiotropic Activity and Molecular Docking

The influence of aromatic-group structure on the cardiotropic activity of alkoxyphenyltriazaalkanes was investigated through synthesis and molecular docking studies. These findings suggest the crucial role of the 3,4-dimethoxyphenyl pharmacophore in imparting antiarrhythmic activity, providing insights into the design of new cardiotropic agents (Mokrov et al., 2020).

properties

IUPAC Name

N',N'-diethyl-N-[2-(4-ethylphenoxy)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-4-15-7-9-16(10-8-15)19-14-12-17-11-13-18(5-2)6-3/h7-10,17H,4-6,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMRKQNRNRRYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Reactant of Route 3
Reactant of Route 3
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Reactant of Route 4
Reactant of Route 4
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Reactant of Route 5
Reactant of Route 5
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Reactant of Route 6
Reactant of Route 6
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.